molecular formula C19H18ClN5 B2921353 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole CAS No. 896853-72-8

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole

Cat. No.: B2921353
CAS No.: 896853-72-8
M. Wt: 351.84
InChI Key: OZZLTBKKGSIRRS-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 4-chlorophenyl group, at position 5 with a tert-butyl group, and at position 7 with a 1H-imidazole moiety. Its molecular formula is C₂₂H₂₂ClN₅, with a molecular weight of 403.90 g/mol. The tert-butyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenyl and imidazole groups contribute to target binding and selectivity .

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)15(11-22-25)13-4-6-14(20)7-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZLTBKKGSIRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole involves several steps. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of a pyrazole derivative with a phenyl group under ultrasonic conditions, resulting in the formation of the desired compound with good yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine-protein kinases such as Lyn, Src, and Lck, which are involved in various cellular processes, including cell growth and differentiation . By inhibiting these kinases, the compound can exert its therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Modifications and Physicochemical Properties

The table below compares substituents and key properties of structurally analogous compounds:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Rf Value (EtOAc) Key Biological Activity
Target Compound 3: 4-Cl-Ph; 5: t-Bu; 7: Imidazole 403.90 N/A Under investigation (anticancer potential inferred from analogs)
10d 3: 4-Cl-Ph; 7: Triazole-glycohybrid 657.17 0.30 Anticancer (MCF-7: IC₅₀ = 15.3 µM)
10e 3: 4-F-Ph; 7: Triazole-glycohybrid 641.20 0.29 Anticancer (MDA-MB231: IC₅₀ = 29.1 µM)
CMPPE 2: 4-Cl-Ph; 7: Piperidinyl ethanol 412.30 N/A GABAB receptor modulation (neurological applications)
BG54021 3: 4-Cl-Ph; 7: Sulfanyl-butanone 401.95 N/A Biochemical tool (pharmacological studies)

Key Observations :

  • Substituent Impact : The 4-chlorophenyl group at position 3 is conserved in multiple analogs (e.g., 10d, BG54021) for target affinity. Replacing Cl with F (10e) reduces molecular weight marginally but alters activity profiles .
  • Position 7 Modifications: The imidazole group in the target compound contrasts with triazole-glycohybrids (10d, 10e) and sulfanyl-butanone (BG54021), which exhibit varied solubility and bioactivity. Triazole-linked compounds show potent anticancer activity, while sulfanyl derivatives are used as pharmacological tools .
Anticancer Activity:
  • Triazole-Glycohybrids (10d, 10e) : Exhibit IC₅₀ values of 15.3 µM (MCF-7) and 29.1 µM (MDA-MB231) , attributed to sugar moieties enhancing cellular uptake and triazole-mediated DNA intercalation .
  • Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides : Demonstrate p21-selective cytotoxicity (IC₅₀ < 10 µM in p21-deficient cells) via checkpoint kinase inhibition, highlighting the role of amide substituents in mechanism-driven activity .
Neurological Activity:
  • CMPPE: A pyrazolo[1,5-a]pyrimidine derivative with a piperidinyl ethanol group acts as a GABAB receptor modulator, illustrating how non-imidazole substituents redirect activity toward neurological targets .

Structure-Activity Relationship (SAR) Insights

  • Core Modifications: Position 5: The tert-butyl group in the target compound improves metabolic stability compared to methyl or trifluoromethyl groups in analogs (e.g., 10f) .
  • Substituent Electronics : Electron-withdrawing groups (Cl, F) at position 3 enhance target binding, while electron-donating groups (e.g., isopropyl in 10f) reduce potency .

Biological Activity

Overview

The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole is a member of the pyrazolo[1,5-a]pyrimidine family, notable for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a complex structure that includes:

  • A tert-butyl group , enhancing lipophilicity and stability.
  • A 4-chlorophenyl group , which may contribute to its biological interactions.
  • A pyrazolo[1,5-a]pyrimidine core , known for diverse pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. The following pathways are particularly noteworthy:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as Aurora-A kinase.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer effects against various cell lines. Below is a summary of findings related to its cytotoxicity:

Cell Line IC50 (µM) Reference
MCF-73.79
SF-26812.50
NCI-H46042.30
HepG20.28

These values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic potential of pyrazolo[1,5-a]pyrimidines, this compound exhibited significant activity against MCF-7 and HepG2 cancer cell lines with IC50 values indicating effective growth inhibition .
  • Mechanistic Insights : Investigations into the mechanism revealed that compounds within this class can induce apoptosis through mitochondrial pathways and inhibit critical kinases involved in tumor growth .

Comparative Analysis with Similar Compounds

The biological activity of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole can be compared with other derivatives within the pyrazolo family:

Compound Target Cell Line IC50 (µM) Mechanism
Compound AMCF-73.79Apoptosis
Compound BA54926Cell Cycle Arrest
Compound CNCI-H4600.95Autophagy

This comparison highlights the relative potency and mechanisms of action among different pyrazolo derivatives.

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